molecular formula C17H17NO4 B13505077 Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate CAS No. 178888-27-2

Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate

Cat. No.: B13505077
CAS No.: 178888-27-2
M. Wt: 299.32 g/mol
InChI Key: ROIOHSFDBXCVGX-UHFFFAOYSA-N
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Description

Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate is a synthetic carbamate derivative of significant interest in medicinal and organic chemistry research. This compound features a carbamate group protected by a benzyl moiety and a ketone group attached to a 4-methoxyphenyl ring, a structural motif common in the development of pharmacologically active molecules. The carbamate group is a versatile building block, often used to create peptide mimics or as a protective group for amines in multi-step synthetic pathways. While direct biological data for this specific compound is limited, its core structure is a key intermediate in synthesizing more complex heterocyclic compounds. For instance, structurally similar benzimidazole-carbamate hybrids have been extensively studied for their antitubercular and antimicrobial activities . Furthermore, the 4-methoxyphenyl group is a common pharmacophore found in compounds investigated for various therapeutic areas. Researchers may explore this chemical as a precursor for the development of new active molecules or as a standard in analytical method development. Handling Note: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human use. Researchers should consult relevant safety data sheets and handle the material adhering to all appropriate laboratory safety protocols.

Properties

CAS No.

178888-27-2

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

benzyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate

InChI

InChI=1S/C17H17NO4/c1-21-15-9-7-14(8-10-15)16(19)11-18-17(20)22-12-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,20)

InChI Key

ROIOHSFDBXCVGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Carbamate Formation via Propargyl Carbamate Intermediates and Coupling Reactions

A notable method involves the use of N-Boc (tert-butoxycarbonyl) protected propargyl carbamates as starting materials, which upon coupling with acid chlorides and subsequent isomerization and elimination steps yield 4-substituted 5-(2-oxoethyl) carbamate derivatives structurally related to Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate. This approach was elucidated by a catalytic one-pot synthesis involving coupling–isomerization–elimination (CIE) sequences.

  • Step 1: Preparation of N-Boc protected 1-aryl substituted propargyl carbamates
  • Step 2: Coupling with acid chlorides (e.g., 4-methoxybenzoyl chloride) under catalytic conditions
  • Step 3: Isomerization and elimination to form the oxazol-2(3H)-one intermediate
  • Step 4: Conversion to the desired carbamate by selective deprotection and functional group manipulation

This method yields the target compound in moderate to good yields (47% to 81%), depending on the substituent pattern and reaction conditions. For the 4-methoxyphenyl substituent, yields around 81% have been reported, indicating good efficiency of this route.

Entry Acid Chloride (R1) N-Boc 1-Arylpropargyl Carbamate Product Yield (%)
3c 4-Methoxyphenyl (p-MeOC6H4) 2a 81
3d 4-Methylphenyl (p-MeC6H4) 2a 47
3e 3-Methylphenyl (m-MeC6H4) 2a 49

Table 1: Selected yields for 4-substituted 5-(2-oxoethyl) oxazol-2(3H)-ones relevant to the methoxyphenyl derivative synthesis.

Carbamate Synthesis via Weinreb Amide Intermediates

Another approach involves the use of Weinreb amide intermediates derived from amino acid esters, which are converted to γ-lactam esters and subsequently hydrolyzed and coupled to carbamate moieties.

  • Step 1: Conversion of optically pure L-glutamic acid ester to γ-lactam ester by treatment with bromoacetonitrile and reduction
  • Step 2: Hydrolysis of the ester to the corresponding acid
  • Step 3: Coupling of the acid to N,O-dimethylhydroxylamine using EDC–HOBt coupling agents to form the Weinreb amide
  • Step 4: Coupling of the Weinreb amide with appropriate aryl or heteroaryl lithium reagents at low temperature (-78 °C) to yield the target carbamate derivatives

This method allows for the precise introduction of the 2-oxoethyl substituent with the aryl group intact and produces the compound with high stereochemical control.

4. Mechanistic Insights and Reaction Conditions

  • The coupling–isomerization–elimination (CIE) sequence is catalyzed by sodium iodide or trifluoroacetic acid, facilitating cyclization and elimination to form oxazol-2(3H)-ones, which are key intermediates in the synthesis of the target carbamate.
  • The Michael-type addition of the carbamate oxygen to the ynone intermediate is critical for cyclization.
  • Low temperatures (-78 °C) are employed in the lithium reagent coupling steps to control reactivity and selectivity.
  • Reaction monitoring is typically performed by thin-layer chromatography (TLC) to optimize reaction times, which range from 1.5 hours to 24 hours depending on the step and substrate.

5. Research Outcomes and Yields

The research outcomes demonstrate:

  • High yields for the methoxy-substituted derivatives, with up to 81% isolated yield in the coupling–isomerization–elimination method.
  • Structural confirmation by IR spectroscopy showing characteristic carbonyl stretches between 1694 and 1661 cm⁻¹ for methylene ketones and 1753 to 1736 cm⁻¹ for oxazol-2(3H)-ones.
  • X-ray crystallography confirming the molecular structure and hydrogen bonding patterns in intermediates, supporting the proposed mechanisms.
  • The Weinreb amide method provides stereochemically pure intermediates suitable for further elaboration.

Summary Table of Preparation Methods

Method Key Steps Catalysts/Reagents Yield Range (%) Notes
Coupling–Isomerization–Elimination (CIE) N-Boc propargyl carbamate + acid chloride → oxazol-2(3H)-one → carbamate Sodium iodide, trifluoroacetic acid 47–81 One-pot, moderate to good yields, mild conditions
Weinreb Amide Intermediate Route L-glutamic acid ester → γ-lactam ester → acid → Weinreb amide → coupling with aryl lithium EDC–HOBt, n-butyl lithium, PtO2 High Stereochemically controlled, low temperature

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate moiety undergoes hydrolysis under acidic or basic conditions, yielding secondary amines and carbon dioxide. This reaction is critical for deprotection in synthetic workflows.

Reaction Type Reagents/Conditions Products Reference
Acidic HydrolysisHCl (1–2 M), reflux, 4–6 hours2-(4-Methoxyphenyl)-2-oxoethylamine + Benzyl alcohol + CO₂
Basic HydrolysisNaOH (1 M), 60°C, 3 hours2-(4-Methoxyphenyl)-2-oxoethylamine + Sodium benzoxide + CO₂

Hydrolysis rates depend on solvent polarity and temperature. Aqueous ethanol accelerates the reaction compared to pure water.

Cyclization Reactions

Under acidic conditions, the carbamate group participates in cyclization to form heterocyclic structures. For example, treatment with trifluoroacetic acid (TFA) induces cycloisomerization via a Michael addition mechanism, yielding oxazol-2(3H)-one derivatives .

Reaction Type Reagents/Conditions Products Reference
Acid-Catalyzed CyclizationTFA (10 mol%), dichloromethane, 25°C, 1 hour5-(2-(4-Methoxyphenyl)-2-oxoethyl)-4-phenyloxazol-2(3H)-one

This reaction proceeds through a ynone intermediate, where the carbamate oxygen attacks the α-carbon of the ketone, forming a five-membered ring .

Reduction of the Ketone Group

The 2-oxoethyl group is susceptible to reduction, converting the ketone to a secondary alcohol.

Reaction Type Reagents/Conditions Products Reference
Borohydride ReductionNaBH₄, MeOH, 0°C, 30 minutesBenzyl [2-(4-methoxyphenyl)-2-hydroxyethyl]carbamate
Lithium Aluminum Hydride ReductionLiAlH₄, THF, 0°C, 1 hourBenzyl [2-(4-methoxyphenyl)-2-hydroxyethyl]carbamate

NaBH₄ selectively reduces the ketone without affecting the carbamate, while LiAlH₄ may require controlled stoichiometry to avoid over-reduction.

Nucleophilic Substitution at the Benzyl Group

The benzyl carbamate can undergo nucleophilic displacement, particularly with thiols or amines under basic conditions.

Reaction Type Reagents/Conditions Products Reference
Thiol SubstitutionHS-R, K₂CO₃, DMF, 50°C, 6 hoursR-S-[2-(4-Methoxyphenyl)-2-oxoethyl]carbamate
Amine SubstitutionR-NH₂, Et₃N, CH₂Cl₂, 25°C, 12 hoursR-NH-[2-(4-Methoxyphenyl)-2-oxoethyl]carbamate

Transesterification

The benzyl carbamate group can exchange alkoxy groups under catalytic conditions, enabling the introduction of alternative protecting groups.

Reaction Type Reagents/Conditions Products Reference
MethanolysisMeOH, H₂SO₄ (cat.), 60°C, 8 hoursMethyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate

Oxidation of the Methoxyphenyl Group

While direct evidence for methoxy group oxidation is limited in the literature, analogous compounds suggest potential reactivity. For example, demethylation could yield phenolic derivatives under strong oxidizing agents like BBr₃.

Key Mechanistic Insights

  • Cyclization : Acidic conditions promote intramolecular attack by the carbamate oxygen, forming oxazolones .

  • Hydrolysis : Proceeds via nucleophilic attack by water on the carbonyl carbon, followed by decarboxylation.

  • Reduction : Ketone reduction follows a standard hydride transfer mechanism, with selectivity influenced by the reducing agent.

Scientific Research Applications

Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate is an organic compound with a carbamate functional group attached to a benzyl moiety. Its chemical formula is C17H15NO5C_{17}H_{15}NO_5. It also features a methoxy-substituted phenyl group, which gives rise to unique reactivity and biological properties. It is studied for its potential pharmacological applications due to the presence of both the carbamate and the methoxyphenyl groups.

Scientific Research Applications

Medicinal Chemistry

  • Lead Compound this compound is used as a lead compound in medicinal chemistry for the development of new therapeutic agents. Its structure allows for modifications to enhance efficacy or reduce toxicity.
  • Intermediate in Synthesis It can serve as an intermediate in synthesizing more complex molecules for pharmaceutical research.

Pharmacology

  • Anti-Inflammatory and Analgesic Effects this compound has potential anti-inflammatory and analgesic effects, making it a candidate for drug development in treating conditions associated with pain and inflammation. The methoxy group enhances its lipophilicity, potentially improving its bioavailability.
  • Enzyme Interactions Studies have shown that it may interact with enzymes involved in inflammatory pathways, leading to inhibition or modulation of these pathways, contributing to its potential therapeutic effects.

** synthesis**

  • Synthesis Method The synthesis of this compound typically involves the reaction of benzyl chloroformate with 2-(4-methoxyphenyl)-2-oxoethylamine in a solvent like dichloromethane or acetonitrile under controlled conditions. This method allows for the selective formation of the carbamate linkage while minimizing side reactions.

Biological Activity

  • Benzyl (2-((2-amino-4-methoxyphenyl)(phenyl)amino)-2-oxoethyl)carbamate exhibits biological activity that may be relevant in pharmacology. Compounds with similar structures often demonstrate anti-inflammatory properties.

Related Compounds

Several compounds share structural similarities with this compound, which may influence their biological activities or synthetic pathways.

Compound NameStructure FeaturesBiological Activity
Benzyl CarbamateBasic carbamate structureUsed as an intermediate in drug synthesis
4-MethoxybenzamideContains methoxy groupExhibits anti-inflammatory properties
N-Benzyl-N-(4-methoxyphenyl)ureaUrea derivative with similar moietiesPotential antitumor activity
Benzyl (2-((2-amino-4-methoxyphenyl)(phenyl)amino)-2-oxoethyl)carbamateSpecific combination of functional groups, which may enhance its reactivity and biological profileIts structural complexity allows for diverse synthetic pathways and potential applications in drug development.

Mechanism of Action

The mechanism of action of Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate involves the formation of a stable carbamate linkage that protects functional groups from reacting under certain conditions. The benzyl group can be removed through hydrogenolysis, while the carbamate group can be cleaved under acidic or basic conditions. This selective protection and deprotection mechanism allows for precise control over chemical reactions in multi-step synthesis processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs differ in substituents on the phenyl ring or the carbamate backbone, impacting physical and chemical behaviors:

Compound Name Substituent Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm) Notable Properties Reference
Benzyl [2-(4-fluorophenyl)-2-oxoethyl]carbamate 4-Fluoro 174–176 7.41–7.17 (m, aromatic H), 5.13–4.88 (m, CH₂) Enhanced lipophilicity due to fluorine
Benzyl [2-(2-methoxyphenyl)-2-oxoethyl]carbamate 2-Methoxy 185–187 8.40 (t, J=6.2 Hz, NH), 3.83–3.63 (m, OCH₃) Steric hindrance from ortho-substituent
Benzyl [2-(4-ethoxyphenyl)-2-oxoethyl]carbamate 4-Ethoxy Not reported 4.14–3.94 (m, OCH₂CH₃) Increased solubility in nonpolar solvents

Key Observations :

  • Ortho-substituents (e.g., 2-Methoxy) introduce steric effects, possibly hindering reactions at the carbamate group .
  • Alkoxy groups (e.g., 4-Ethoxy) enhance solubility in organic solvents compared to methoxy derivatives .

Key Observations :

  • Ultrasound-assisted synthesis significantly reduces reaction time (from 6–8 hours to 2 hours) while improving yields (up to 88%) .

Key Observations :

  • Fluorophenyl derivatives are favored in peptide mimetics due to metabolic stability .
  • Benzotriazole derivatives serve as versatile acylating agents in peptide synthesis .
  • Heterocyclic substituents (e.g., imidazole) correlate with biological activity, as seen in antimalarial candidates .

Biological Activity

Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate is a compound of increasing interest in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, focusing on its anti-inflammatory, analgesic properties, and interactions with cholinesterase enzymes.

Chemical Structure and Properties

This compound is characterized by a carbamate functional group linked to a benzyl moiety and a methoxy-substituted phenyl group. The presence of the methoxy group enhances the compound's lipophilicity, which may improve its bioavailability and overall efficacy in biological systems.

Biological Activity

1. Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits promising anti-inflammatory and analgesic properties. These effects are attributed to its ability to modulate inflammatory pathways, potentially through the inhibition of specific enzymes involved in these processes. The compound's structure allows for modifications that could enhance its therapeutic efficacy while reducing toxicity.

2. Cholinesterase Inhibition

The compound has been evaluated for its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmission regulation. Preliminary studies suggest that it may exhibit moderate inhibitory effects on these enzymes, which are relevant for conditions such as Alzheimer's disease .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Cholinesterase Inhibition : A study reported that similar carbamate derivatives showed IC50 values ranging from 0.014 to 2.097 µM against BChE, indicating a potential for significant inhibitory activity . The selectivity index for some compounds was notably high, suggesting that modifications in structure can lead to enhanced potency.
  • In Vitro Studies : In vitro evaluations demonstrated that certain derivatives exhibited more than 50% inhibition against AChE at concentrations below 10 µM. This suggests that this compound could be optimized for similar or improved activity .

Data Table: Summary of Biological Activities

Activity TypeResultReference
Anti-inflammatoryPromising effects noted
AnalgesicPotential candidate for pain management
AChE InhibitionModerate inhibitory effects observed
BChE InhibitionIC50 values range from 0.014 to 2.097 µM

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated yet. However, it is hypothesized that the compound interacts with active sites on enzymes involved in inflammatory responses and cholinergic signaling pathways. Further research using molecular docking studies could provide insights into these interactions and help optimize the compound's design for enhanced biological activity .

Q & A

Q. Q1. What synthetic methodologies are optimized for preparing Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves carbamate coupling reactions between benzyl chloroformate and amine/ketone intermediates. For example:

  • Step 1: Preparation of 2-(4-methoxyphenyl)-2-oxoethylamine via reductive amination of 4-methoxyacetophenone derivatives.
  • Step 2: Protection of the amine group using benzyl chloroformate under anhydrous conditions (e.g., THF, 0–5°C) .
  • Critical Parameters:
    • Solvent Choice: Dichloromethane (DCM) or ethyl acetate mixtures improve solubility and reduce side reactions .
    • Catalyst: Use of coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt enhances carbamate bond formation .
  • Yield Optimization:
    • Column chromatography (DCM/ethyl acetate gradients) achieves >70% purity .
    • Temperature control (<10°C) minimizes decomposition of reactive intermediates .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Key signals include:
  • δ 7.3–7.4 ppm (benzyl aromatic protons), δ 3.8 ppm (methoxy group), δ 4.2–4.5 ppm (carbamate CH2) .
  • Absence of δ 2.5–3.5 ppm (amine protons) confirms successful carbamate protection .
    • 13C NMR: Look for carbonyl carbons at δ 155–165 ppm (carbamate C=O) and δ 190–200 ppm (ketone C=O) .
  • Mass Spectrometry (MS):
    • Expected [M+H]+ for C17H17NO5: 316.11. Deviations >0.1 Da suggest impurities or incorrect functionalization .
  • HPLC: Use C18 columns with acetonitrile/water gradients to assess purity (>95%) and retention time consistency .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the compound’s potential as an enzyme inhibitor, and how can binding affinity be quantified?

Methodological Answer:

  • Hypothesis: The 4-methoxyphenyl group may interact with hydrophobic enzyme pockets, while the carbamate moiety mimics transition-state intermediates in protease catalysis .
  • Experimental Design:
    • Surface Plasmon Resonance (SPR): Immobilize target enzymes (e.g., HIV protease) and measure real-time binding kinetics (KD, kon/koff) .
    • Molecular Dynamics (MD) Simulations: Model interactions between the compound’s methoxy group and active-site residues (e.g., Asp25 in HIV protease) .
    • Competitive Assays: Use fluorogenic substrates (e.g., FRET-based) to quantify IC50 values under varied pH/temperature conditions .

Q. Q4. How do structural modifications (e.g., substituents on the phenyl ring) influence the compound’s bioactivity and selectivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Strategies:
    • Electron-Donating Groups (e.g., -OCH3): Enhance binding to polar enzyme pockets but may reduce metabolic stability .
    • Bulkier Substituents (e.g., -CF3): Improve selectivity by sterically blocking off-target interactions .
  • Experimental Workflow:
    • Synthesize analogs with substituents at the 4-position of the phenyl ring (e.g., -Cl, -NO2, -CH3).
    • Test inhibitory activity against a panel of enzymes (e.g., proteases, kinases) .
    • Perform logP assays to correlate hydrophobicity with membrane permeability .

Q. Q5. How should researchers resolve discrepancies in reported bioactivity data for carbamate derivatives?

Methodological Answer:

  • Source Evaluation: Prioritize peer-reviewed studies over computational predictions. For example:
    • PubChem data on HIV protease inhibition (IC50 = 0.8 µM) vs. lower activity in HDAC assays (IC50 = 25 µM) may reflect target-specific binding .
  • Experimental Replication:
    • Standardize assay conditions (e.g., buffer pH, enzyme concentration) to minimize variability .
    • Use orthogonal assays (e.g., SPR + MD simulations) to confirm mechanism .

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